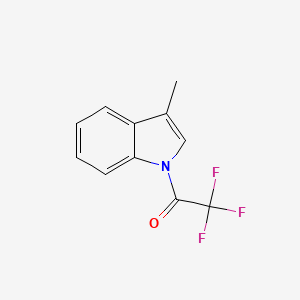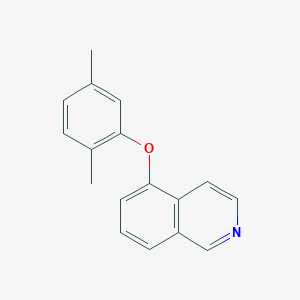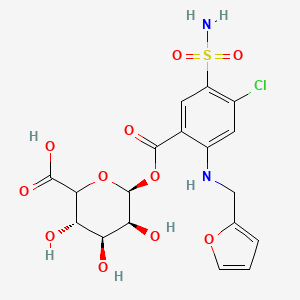
Furosemide Acyl-beta-D-glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furosemide Acyl-beta-D-glucuronide is a glucuronide conjugate of the loop diuretic furosemide. This compound is predominantly used in pharmacokinetic and drug metabolism studies to understand the metabolic pathways of furosemide . It is a derivative of the furan diuretic drug furosemide and is synthesized by reacting furosemide with glucuronic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: Furosemide Acyl-beta-D-glucuronide is synthesized by reacting furosemide with glucuronic acid. This process is facilitated by the enzyme UDP-glucuronosyltransferase, which is key in the detoxification and elimination pathways for many drugs . The chemical properties of the compound are relatively stable, and it is a white crystalline solid .
Industrial Production Methods: The industrial production of this compound involves the enzymatic conjugation of furosemide with glucuronic acid in the liver . This process is crucial for the detoxification and elimination of furosemide from the body.
Chemical Reactions Analysis
Types of Reactions: Furosemide Acyl-beta-D-glucuronide undergoes various chemical reactions, including transacylation and glycation reactions with proteins . These reactions are complex and have been the subject of much debate regarding their safety and potential to initiate idiosyncratic adverse drug reactions .
Common Reagents and Conditions: The primary reagent used in the synthesis of this compound is glucuronic acid, facilitated by the enzyme UDP-glucuronosyltransferase . The reaction conditions typically involve the liver’s enzymatic environment.
Major Products Formed: The major product formed from the reaction of furosemide with glucuronic acid is this compound .
Scientific Research Applications
Furosemide Acyl-beta-D-glucuronide is predominantly used in pharmacokinetic and drug metabolism studies to understand the metabolic pathways of furosemide . It is also used in studies investigating the detoxification and elimination pathways for many drugs . Additionally, this compound is valuable in understanding the physiological, pharmacological, and toxicological outcomes of drug metabolism .
Mechanism of Action
The mechanism of action of Furosemide Acyl-beta-D-glucuronide involves its role as a metabolic byproduct formed in the liver by the enzymatic conjugation of furosemide with glucuronic acid . This process is facilitated by the enzyme UDP-glucuronosyltransferase, which is key in the detoxification and elimination pathways for many drugs . The compound’s reactivity, metabolic stability, and pharmacokinetic properties are crucial for understanding its physiological, pharmacological, and toxicological effects .
Comparison with Similar Compounds
Comparison: Furosemide Acyl-beta-D-glucuronide is unique in its specific role as a metabolic byproduct of furosemide, a loop diuretic . While other acyl glucuronides, such as diclofenac acyl glucuronide and phenylacetic acid acyl glucuronides, also undergo similar degradation reactions and have potential toxicological implications , this compound is specifically used to study the metabolic pathways and pharmacokinetics of furosemide .
Properties
Molecular Formula |
C18H19ClN2O11S |
|---|---|
Molecular Weight |
506.9 g/mol |
IUPAC Name |
(3S,4S,5S,6S)-6-[4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C18H19ClN2O11S/c19-9-5-10(21-6-7-2-1-3-30-7)8(4-11(9)33(20,28)29)17(27)32-18-14(24)12(22)13(23)15(31-18)16(25)26/h1-5,12-15,18,21-24H,6H2,(H,25,26)(H2,20,28,29)/t12-,13-,14-,15?,18-/m0/s1 |
InChI Key |
RNVHHPUYELVHRE-BAYNORDSSA-N |
Isomeric SMILES |
C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)O[C@H]3[C@H]([C@H]([C@@H](C(O3)C(=O)O)O)O)O)S(=O)(=O)N)Cl |
Canonical SMILES |
C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)S(=O)(=O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-Methoxyphenyl)amino]-2-methylphenol](/img/structure/B14116219.png)

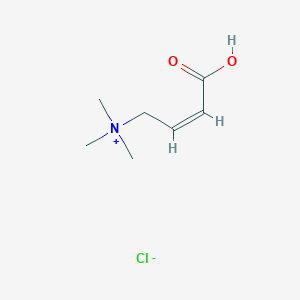
![[3,4-diacetyloxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B14116232.png)
![(2S,9R,10R,13R,14S,16R,17R)-17-[(E,2R)-2,6-dihydroxy-6-methyl-3-oxohept-4-en-2-yl]-2,16-dihydroxy-4,4,9,13,14-pentamethyl-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,11-dione](/img/structure/B14116240.png)
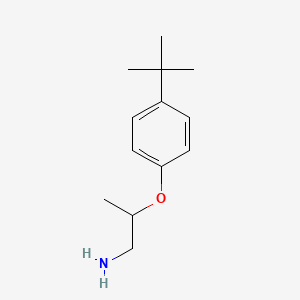
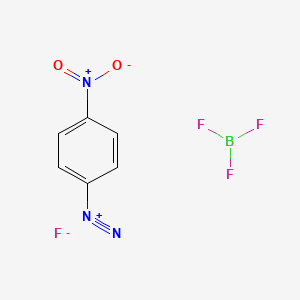
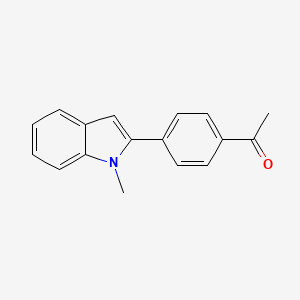
![benzyl 2-(8-(2,4-dimethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14116272.png)
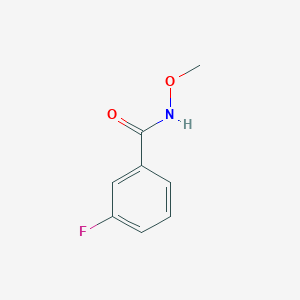
![methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1-oxido-11-aza-1-azoniatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B14116283.png)
![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide](/img/structure/B14116299.png)
